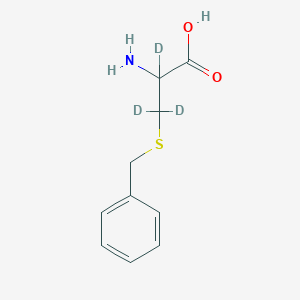

S-Benzyl-DL-cysteine-2,3,3-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-benzylsulfanyl-2,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i7D2,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-DIJYJEBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a crucial tool in modern analytical and biomedical research. This document details its chemical properties, applications, and the methodologies for its use, with a focus on its role as an internal standard in mass spectrometry and its relationship to the ASCT2 transporter.

Core Compound Overview

This compound is a deuterium-labeled form of S-Benzyl-DL-cysteine. The incorporation of three deuterium atoms at the 2 and 3 positions of the cysteine backbone results in a stable, heavier isotopologue of the parent molecule. This key feature makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z).

Its non-labeled counterpart, S-Benzyl-cysteine, is recognized as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a transporter protein implicated in the metabolism of various cancers. This dual relevance places this compound at the intersection of analytical chemistry and cancer research.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀D₃NO₂S | |

| Molecular Weight | 214.30 g/mol | |

| CAS Number | 51494-04-3 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | 98 atom % D | |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Application in Quantitative Mass Spectrometry: Experimental Protocol

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of S-Benzyl-DL-cysteine or related analytes in complex biological matrices. The general workflow for such an application is detailed below.

Objective: To quantify the concentration of S-Benzyl-DL-cysteine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials:

-

S-Benzyl-DL-cysteine (analytical standard)

-

This compound (internal standard)

-

Biological matrix (e.g., plasma, cell lysate)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of S-Benzyl-DL-cysteine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% ACN in water).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

From the S-Benzyl-DL-cysteine stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of each sample and calibration standard, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (300 µL).

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

S-Benzyl-DL-cysteine: Determine the precursor ion (e.g., [M+H]⁺ = 212.1 m/z) and a stable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺ = 215.1 m/z) and a corresponding stable product ion.

-

-

Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the key steps in the experimental protocol for using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

S-Benzyl-cysteine as a Competitive Inhibitor of the ASCT2 Transporter

S-Benzyl-cysteine, the non-labeled analogue of this compound, acts as a competitive inhibitor of the ASCT2 transporter. ASCT2 is a sodium-dependent transporter responsible for the cellular uptake of neutral amino acids, most notably glutamine. In many cancer cells, the demand for glutamine is significantly increased to support rapid proliferation and biosynthesis. By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-cysteine blocks the transport of glutamine and other essential amino acids, thereby disrupting cancer cell metabolism.

The following diagram illustrates this mechanism of competitive inhibition.

Caption: Competitive inhibition of the ASCT2 transporter.

Conclusion

This compound is a valuable tool for researchers in both analytical chemistry and drug development. Its properties as a stable, isotopically labeled internal standard enable highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. Furthermore, its structural relationship to a known inhibitor of the ASCT2 transporter provides a critical link for researchers investigating cancer metabolism and exploring novel therapeutic strategies. The methodologies and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

A Technical Guide to S-Benzyl-DL-cysteine-2,3,3-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated derivative of S-Benzyl-cysteine. This document details its chemical properties, synthesis, and applications, with a focus on its role as a research tool in drug development and metabolic studies.

Core Compound Data

This compound is a stable isotope-labeled version of S-Benzyl-DL-cysteine, where three hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tracer for quantitative analysis in biological systems.

| Property | Value | Reference |

| CAS Number | 51494-04-3 | [1] |

| Unlabeled CAS Number | 5680-65-9 | [1] |

| Molecular Formula | C₁₀H₁₀D₃NO₂S | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

| Synonyms | 3-(Benzylthio)-DL-alanine-2,3,3-d3, H-DL-Cys(Bzl)-OH-d3 | [1] |

Physicochemical Properties

The physicochemical properties of the unlabeled S-Benzyl-L-cysteine are provided below as a reference.

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 214 °C (decomposes) |

| Assay | ≥97% |

| Optical Activity | [α]20/D +23°, c = 2 in 1 M NaOH |

Applications in Research and Drug Development

This compound serves as a critical tool in several research areas:

-

Metabolic Studies: The deuterium labeling allows for the tracking and quantification of the compound and its metabolites in biological matrices using mass spectrometry. This is particularly useful in pharmacokinetic and drug metabolism studies.[2]

-

ASCT2 Inhibition: The unlabeled counterpart, Benzylcysteine, is an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), with an apparent Ki of 780 μM.[2][3] ASCT2 is a sodium-dependent transporter for neutral amino acids and is overexpressed in various cancers, making it a potential therapeutic target.[4][5] this compound can be used as an internal standard in studies investigating ASCT2 inhibitors.

-

Peptide Synthesis: The parent compound, S-Benzyl-L-cysteine, is a common building block in peptide synthesis, with the benzyl group serving as a protecting group for the thiol functionality of cysteine.[]

Experimental Protocols

Synthesis of S-Benzyl-DL-cysteine (Unlabeled)

A common method for the synthesis of S-Benzyl-DL-cysteine is through a modified Strecker synthesis.[7] The synthesis of the deuterated analogue would follow a similar pathway, utilizing deuterated starting materials.

Reaction Scheme:

-

Formation of Benzylmercaptoacetaldehyde Dimethyl Acetal: The sodium salt of benzylmercaptan is reacted with the dimethyl acetal of bromoacetaldehyde.

-

Hydrolysis: The resulting benzylmercaptoacetaldehyde dimethyl acetal is hydrolyzed to yield benzylmercaptoacetaldehyde.

-

Formation of β-benzylmercapto-α-hydroxypropionitrile: Benzylmercaptoacetaldehyde is treated with sodium bisulfite and sodium cyanide.

-

Amination: The resulting nitrile is treated with gaseous ammonia at high temperature to form β-benzylmercapto-α-aminopropionitrile.

-

Hydrolysis: The aminopropionitrile is hydrolyzed with hydrochloric acid, followed by neutralization, to yield S-Benzyl-DL-cysteine.[7]

Analytical Methods

Various analytical techniques can be employed for the characterization and quantification of S-Benzyl-DL-cysteine and its deuterated form:

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.[]

-

Mass Spectrometry (MS): Essential for identifying and quantifying the deuterated compound and its metabolites in biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and isotopic labeling of the compound.

-

Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the functional groups present in the molecule.[8]

Signaling Pathway Involvement: ASCT2

S-Benzyl-cysteine acts as a competitive inhibitor of the ASCT2 transporter.[2] ASCT2 is crucial for the uptake of neutral amino acids, particularly glutamine, which is vital for the growth and proliferation of cancer cells and for the activation of T-cells.[4][9] The inhibition of ASCT2 can disrupt these processes.

The diagram below illustrates the central role of ASCT2 in cellular metabolism and signaling.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 4. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers

An in-depth exploration of the synthesis, molecular characteristics, and diverse research applications of the deuterated amino acid derivative, S-Benzyl-DL-cysteine-2,3,3-D3.

This technical guide provides a comprehensive overview of this compound, a deuterated analogue of S-Benzyl-DL-cysteine, for researchers, scientists, and professionals in drug development. This document details its molecular properties, synthesis, and various applications, supported by experimental protocols and visual diagrams of relevant biological pathways.

Core Molecular Data

The incorporation of deuterium at specific positions of S-Benzyl-DL-cysteine offers a valuable tool for various analytical and research applications, primarily due to the mass shift it introduces.

| Property | Value |

| Chemical Formula | C₁₀H₁₀D₃NO₂S |

| Molecular Weight (Non-deuterated) | 211.28 g/mol |

| Molecular Weight (this compound) | Approximately 214.30 g/mol |

| Deuterium Incorporation | 3 atoms at positions 2, 3, and 3 |

Note: The final molecular weight of the deuterated compound can vary slightly based on the precise isotopic purity of the deuterium source.

Synthesis and Experimental Applications

S-Benzyl-DL-cysteine and its isotopologues are synthesized for a range of scientific investigations. The non-deuterated form can be prepared via a modified Strecker synthesis from benzylmercaptoacetaldehyde[1][2]. The synthesis of specifically deuterated S-benzylcysteine derivatives, including those labeled at the α and β carbons, has also been described, often for use in peptide synthesis and the preparation of labeled analogues of hormones like oxytocin[3][4][5][6].

The applications of S-Benzyl-DL-cysteine and its deuterated forms are extensive and span multiple research domains:

-

Drug Development and Pharmacology: Deuterated compounds are frequently used in pharmacokinetic and metabolic studies to trace the fate of a drug molecule and to potentially alter its metabolic profile[7][8]. S-Benzylcysteine itself has been identified as an inhibitor of the neutral amino acid transporter ASCT2, suggesting its potential as a lead compound in drug discovery[7].

-

Peptide and Protein Chemistry: The S-benzyl protecting group is a cornerstone in peptide synthesis for the thiol group of cysteine, famously used in the first chemical synthesis of oxytocin[9]. Z-S-benzyl-L-cysteine is a key building block for creating peptides with enhanced stability[].

-

Metabolic Research: Studies in rats have shown that S-benzyl-N-malonyl-L-cysteine is metabolized primarily to hippuric acid, indicating the lability of the N-malonyl bond and subsequent action of C-S lyase[11].

-

Enzyme Inhibition and Herbicide Development: S-benzyl-L-cysteine acts as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme in the sulfur assimilation pathway of plants. This inhibition disrupts photosynthesis and induces oxidative stress, highlighting its potential as a novel herbicide[12][13][14][15].

-

Biomaterials and Antimicrobials: S-benzyl-L-cysteine has been incorporated into natural nanogels, which have demonstrated potent antibacterial activity against biofilm-forming bacteria[16]. Cyclic dipeptides containing S-benzyl-cysteine can form hydrogels with applications in drug delivery[17][18].

-

Mass Spectrometry and Proteomics: Deuterium-labeled compounds serve as internal standards for quantitative mass spectrometry[7]. The unique mass of deuterated peptides aids in their identification in complex mixtures[19].

Experimental Protocols

Synthesis of S-Benzyl-DL-[α,β,β-²H₃]cysteine

This protocol is adapted from the synthesis of specifically deuterated S-benzylcysteines[3][5].

-

Preparation of Diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate: A Mannich reaction is performed with [²H₂]methylene diacetate, diethyl α-acetamidomalonate, and dimethylamine, followed by quaternization of the amino nitrogen with methyl iodide to yield diethyl α-acetamido-α-dimethylamino[²H₂]methylmalonate methiodide. This intermediate is then treated with sodium benzylmercaptide to produce diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate.

-

Hydrolysis: The resulting malonate derivative is hydrolyzed with DCl to yield S-benzyl-DL-[α,β,β-²H₃]cysteine.

-

Resolution (Optional): The racemic mixture can be resolved into its enantiomers through acetylation followed by treatment with hog renal acylase.

In Vivo Metabolism Study of S-benzyl-N-malonyl-L-cysteine in Rats

This protocol is based on a study of the metabolism of a model xenobiotic plant metabolite[11].

-

Dosing: Administer ¹⁴C-labeled S-benzyl-N-malonyl-L-cysteine to rats at a specified dose (e.g., 10 mg/kg).

-

Sample Collection: Collect urine and feces over a period of 72 hours.

-

Analysis: Analyze the collected samples using radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) to identify and quantify the parent compound and its metabolites.

-

Metabolite Identification: The major metabolite, hippuric acid, can be identified by comparison with a chemical standard.

Signaling Pathways and Workflows

Metabolic Pathway of S-Benzyl-N-malonyl-L-cysteine

The following diagram illustrates the metabolic breakdown of S-benzyl-N-malonyl-L-cysteine in rats, as suggested by metabolic studies[11].

Caption: Metabolic fate of S-benzyl-N-malonyl-L-cysteine.

Experimental Workflow for Cysteine-Targeted Proteomics

This diagram outlines a general workflow for identifying and quantifying cysteine-containing peptides using mass spectrometry, often employing isotopically labeled reagents.

Caption: Cysteine-focused proteomics workflow.

Inhibition of Plant Sulfur Assimilation by S-Benzyl-L-cysteine

The following diagram illustrates the inhibitory effect of S-benzyl-L-cysteine on the plant sulfur assimilation pathway and its downstream consequences[12][13].

Caption: S-Benzyl-L-cysteine's impact on plant physiology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of specifically deuterated S-benzylcysteines and of oxytocin and related diastereomers deuterated in the half-cystine positions [inis.iaea.org]

- 4. Synthesis of specifically deuterated S-benzylcysteines and of oxytocin and related diastereomers deuterated in the half-cystine positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of specifically deuterated S-benzylcysteines and of oxytocin and related diastereomers deuterated in the half-cystine positions (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 11. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mass defect labeling of cysteine for improving peptide assignment in shotgun proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers

An In-depth Examination of a Key Deuterated Amino Acid for Advanced Analytical and Metabolic Research

This technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated derivative of S-benzylcysteine. This isotopically labeled compound serves as an invaluable tool for researchers, scientists, and drug development professionals, particularly in the fields of quantitative proteomics, metabolomics, and drug metabolism studies. Its primary application lies in its use as an internal standard for mass spectrometry-based analyses, ensuring accuracy and precision in the quantification of its unlabeled counterpart and related metabolites.

Core Physicochemical and Isotopic Data

Accurate and reliable data is paramount for the successful application of this compound in research. The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀D₃NO₂S |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 51494-04-3 |

| Isotopic Enrichment | ≥98 atom % D |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous solutions and polar organic solvents |

Table 1: Physicochemical Properties of this compound.

| Analytical Parameter | Typical Specification |

| Purity (by NMR/LC-MS) | ≥98% |

| Chemical Identity | Conforms to structure |

| Storage Conditions | Store at 2-8°C, protected from light |

Table 2: Typical Analytical Specifications.

Synthesis and Isotopic Labeling Workflow

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS Analysis of S-Benzylcysteine in Biological Matrices

This protocol outlines a general procedure for the quantification of S-benzylcysteine in a biological sample, such as plasma or tissue homogenate, using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

S-Benzylcysteine (Analyte standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or ACN)

2. Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of S-benzylcysteine (1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

3. Preparation of Calibration Curve and Quality Control Samples:

-

Serially dilute the S-benzylcysteine stock solution to prepare a series of calibration standards at different concentrations.

-

Spike a known volume of the biological matrix with the calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a protein precipitation agent (e.g., 3 volumes of cold ACN).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a suitable LC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

-

Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both S-benzylcysteine and this compound.

6. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of S-benzylcysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: ASCT2 Signaling and Metabolic Fate

S-benzylcysteine is known to be an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter. ASCT2 plays a crucial role in cellular metabolism, particularly in cancer cells, by importing neutral amino acids like glutamine. This glutamine uptake is linked to the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.

The metabolic fate of S-benzylcysteine involves several biotransformation pathways. A key step is the cleavage of the carbon-sulfur bond, which can be followed by further metabolism of the resulting moieties. Understanding these pathways is crucial for interpreting data from studies using this compound.

Conclusion

This compound is a powerful tool for researchers engaged in quantitative bioanalysis and metabolic studies. Its well-defined isotopic enrichment and chemical purity make it an ideal internal standard for mass spectrometry, enabling the accurate and precise quantification of S-benzylcysteine and related compounds in complex biological matrices. A thorough understanding of its properties, appropriate handling, and the biological context of its unlabeled analogue are essential for its effective use in advancing scientific discovery.

Synthesis of S-Benzyl-DL-cysteine-2,3,3-D3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated isotopologue of S-Benzyl-DL-cysteine. This document details the chemical reactions, intermediate compounds, and a plausible experimental protocol based on established literature. Furthermore, it explores the biological significance of S-benzyl-cysteine as an inhibitor of a key enzyme in the cysteine biosynthesis pathway.

Introduction

S-Benzyl-DL-cysteine is a derivative of the amino acid cysteine where the thiol proton is replaced by a benzyl group. Its deuterated analogue, this compound, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The strategic placement of deuterium atoms at the α and β positions of the cysteine backbone provides a stable isotopic label with a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound.

This guide focuses on a synthetic route adapted from the work of Upson and Hruby (1976), which allows for the specific incorporation of deuterium at the 2, 3, and 3 positions of the cysteine moiety.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the deuteration of a malonate derivative, followed by the introduction of the benzylthio group and subsequent hydrolysis to yield the final product.

The key transformations involve:

-

A Mannich-type reaction to introduce a deuterated aminomethyl group.

-

Nucleophilic substitution to introduce the S-benzyl moiety.

-

Acid-catalyzed hydrolysis with deuterated acid to yield the deuterated amino acid.

A schematic of the synthesis workflow is presented below.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on the reaction sequence described by Upson and Hruby.[1] Note: Specific quantities and reaction conditions are representative and may require optimization.

Step 1: Synthesis of Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide

-

To a solution of diethyl α-acetamidomalonate in a suitable solvent (e.g., ethanol), add [2H2]methylene diacetate.

-

The reaction mixture is then subjected to a Mannich reaction, which involves the amino methylation of the active methylene group of the malonate. The exact conditions for this step (e.g., presence of a specific amine and formaldehyde equivalent) are crucial for the successful introduction of the deuterated methyl group.

-

The resulting deuterated aminomethyl malonate is then quaternized with methyl iodide to yield diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide.

Step 2: Synthesis of Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate

-

Prepare a solution of sodium benzylmercaptide by reacting benzyl mercaptan with a strong base like sodium ethoxide in an anhydrous solvent (e.g., absolute ethanol).

-

Add the diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide from Step 1 to the solution of sodium benzylmercaptide.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the dimethylamino group by the benzylthiolate.

-

The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the product, diethyl α-acetamido-α-benzylthio[2H2]methylmalonate, is isolated by extraction and purified by chromatography.

Step 3: Hydrolysis to this compound

-

The purified diethyl α-acetamido-α-benzylthio[2H2]methylmalonate is subjected to acidic hydrolysis.

-

A solution of deuterium chloride (DCl) in deuterium oxide (D2O) is used for the hydrolysis. This is a critical step as it not only hydrolyzes the ester and amide functionalities but also facilitates the exchange of the α-proton with a deuterium atom from the solvent.

-

The reaction mixture is heated under reflux for a sufficient period to ensure complete hydrolysis.

-

After cooling, the product, this compound, is isolated, typically by crystallization after adjusting the pH.

-

The final product should be thoroughly washed and dried.

Quantitative Data

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Please note that the yields are estimates based on typical organic synthesis and the available literature abstracts, as the full paper with explicit yields was not accessible.

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |

| 1 | Diethyl α-acetamidomalonate, [2H2]Methylene diacetate | Amine, Formaldehyde, Methyl Iodide | Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide | 70-80 |

| 2 | Intermediate from Step 1 | Sodium benzylmercaptide | Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate | 60-70 |

| 3 | Intermediate from Step 2 | DCl, D2O | This compound | 80-90 |

Biological Context: Inhibition of Cysteine Biosynthesis

S-benzyl-L-cysteine is a known inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine biosynthesis pathway in plants and bacteria.[2][3] This pathway is crucial for the assimilation of inorganic sulfur into organic compounds.

The biosynthesis of L-cysteine involves two main steps:

-

Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine by acetyl-CoA to form O-acetylserine (OAS).

-

O-acetylserine(thiol) lyase (OAS-TL) then catalyzes the reaction of OAS with sulfide to produce L-cysteine and acetate.

S-benzyl-L-cysteine acts as an inhibitor of OAS-TL, thereby disrupting the production of L-cysteine. This inhibition can have significant effects on the growth and metabolism of organisms that rely on this pathway.

Conclusion

The synthesis of this compound provides a valuable labeled compound for advanced scientific research. The described multi-step synthesis, while requiring careful execution, allows for the specific incorporation of deuterium atoms. Understanding the biological role of the non-deuterated counterpart as an enzyme inhibitor further highlights the importance of such compounds in biochemical and pharmaceutical research. The detailed protocols and diagrams in this guide offer a solid foundation for researchers and drug development professionals working with stable isotope-labeled amino acids.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled S-Benzyl-DL-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of deuterium-labeled S-Benzyl-DL-cysteine, a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry. This document outlines the established synthetic methodologies for introducing deuterium at specific positions within the S-Benzyl-DL-cysteine molecule, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, it visualizes the synthetic workflows and relevant biological pathways to provide a comprehensive understanding of its synthesis and application.

Introduction

Deuterium-labeled compounds, such as S-Benzyl-DL-cysteine, are invaluable in scientific research. The replacement of hydrogen with its heavier, stable isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry and NMR spectroscopy, without significantly altering the chemical properties of the molecule. This allows for precise tracking and quantification in complex biological systems. S-Benzyl-DL-cysteine and its isotopologues are of particular interest due to their role as inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sulfur assimilation pathway in plants, making them relevant in cancer research and herbicide development.

Synthetic Methodologies

The foundational work for the specific deuteration of S-Benzyl-DL-cysteine was established by Upson and Hruby in 1976. Their research detailed methods for the synthesis of three isotopologues: S-benzyl-DL-[α-²H₁]cysteine, S-benzyl-DL-[β,β-²H₂]cysteine, and S-benzyl-DL-[α,β,β-²H₃]cysteine. The synthetic strategies revolve around two key reactions: a condensation reaction for α-deuteration and a Mannich reaction for β-deuteration.

Synthesis of S-benzyl-DL-[α-²H₁]cysteine

The synthesis of the α-deuterated compound involves the condensation of the sodium salt of diethyl α-acetamidomalonate with benzyl chloromethyl sulfide. The crucial step for deuterium incorporation is the subsequent hydrolysis of the intermediate with deuterium chloride (DCl) in deuterium oxide (D₂O).

Synthesis of S-benzyl-DL-[β,β-²H₂]cysteine

For the β,β-dideuterated analogue, a Mannich reaction is employed using [²H₂]methylene diacetate, diethyl α-acetamidomalonate, and dimethylamine. The resulting intermediate is then treated with sodium benzylmercaptide, followed by hydrolysis with hydrochloric acid (HCl) to yield S-benzyl-DL-[β,β-²H₂]cysteine.

Synthesis of S-benzyl-DL-[α,β,β-²H₃]cysteine

The synthesis of the tri-deuterated compound follows a similar path to the β,β-dideuterated version, with the key difference being the final hydrolysis step. Instead of HCl, deuterium chloride (DCl) is used to introduce the deuterium atom at the α-position.

Quantitative Data Summary

While the full experimental paper from Upson and Hruby (1976) containing explicit yield percentages and isotopic enrichment levels is not publicly available, the following table summarizes the key reactants and expected products for each synthetic route based on the published abstracts.

| Target Compound | Key Deuterated Reagent | Key Reaction Type | Expected Product |

| S-benzyl-DL-[α-²H₁]cysteine | Deuterium Chloride (DCl) | Condensation & Hydrolysis | S-benzyl-DL-cysteine with deuterium at the α-carbon |

| S-benzyl-DL-[β,β-²H₂]cysteine | [²H₂]Methylene Diacetate | Mannich Reaction & Hydrolysis | S-benzyl-DL-cysteine with two deuterium atoms at the β-carbon |

| S-benzyl-DL-[α,β,β-²H₃]cysteine | [²H₂]Methylene Diacetate & DCl | Mannich Reaction & Hydrolysis | S-benzyl-DL-cysteine with one deuterium at the α-carbon and two at the β-carbon |

Experimental Protocols

The following are detailed experimental protocols derived from the methodologies described by Upson and Hruby (1976).

Protocol 1: Synthesis of S-benzyl-DL-[α-²H₁]cysteine

-

Preparation of the Sodium Salt of Diethyl α-acetamidomalonate: In a suitable reaction vessel, dissolve diethyl α-acetamidomalonate in anhydrous ethanol. Add an equimolar amount of sodium ethoxide solution dropwise with stirring under an inert atmosphere.

-

Condensation: To the solution of the sodium salt, add benzyl chloromethyl sulfide dropwise at room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Intermediate: Remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate.

-

Deuterated Hydrolysis: Reflux the crude intermediate in a solution of deuterium chloride in deuterium oxide (D₂O) for several hours.

-

Purification: Cool the reaction mixture and neutralize to precipitate the crude S-benzyl-DL-[α-²H₁]cysteine. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Protocol 2: Synthesis of S-benzyl-DL-[β,β-²H₂]cysteine

-

Mannich Reaction: In a reaction flask, combine [²H₂]methylene diacetate, diethyl α-acetamidomalonate, and dimethylamine. Stir the mixture at room temperature. The reaction will form diethyl α-acetamido-α-dimethylamino[²H₂]methylmalonate.

-

Quaternization: Treat the product from the previous step with methyl iodide to quaternize the amino nitrogen, forming the methiodide salt.

-

Substitution with Sodium Benzylmercaptide: React the methiodide salt with sodium benzylmercaptide in a suitable solvent. This will displace the dimethylaminomethyl group with the benzylthiomethyl group.

-

Hydrolysis: Hydrolyze the resulting diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate with concentrated hydrochloric acid.

-

Purification: Purify the resulting S-benzyl-DL-[β,β-²H₂]cysteine by recrystallization.

Protocol 3: Synthesis of S-benzyl-DL-[α,β,β-²H₃]cysteine

-

Follow steps 1-3 from Protocol 2 .

-

Deuterated Hydrolysis: Instead of hydrochloric acid, use a solution of deuterium chloride in D₂O for the hydrolysis of diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate.

-

Purification: Purify the final product, S-benzyl-DL-[α,β,β-²H₃]cysteine, by recrystallization.

Visualizations

Synthetic Workflow Diagrams

An In-depth Technical Guide on the Core Mechanism of Action of S-Benzyl-DL-cysteine-2,3,3-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-DL-cysteine is a cysteine derivative with significant biological activity. Its deuterated analogue, S-Benzyl-DL-cysteine-2,3,3-D3, is primarily utilized as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies. While research on the specific mechanistic differences of the deuterated form is limited, this guide will provide a comprehensive overview of the core mechanism of action of the parent compound, S-Benzyl-cysteine (SBC), and discuss the implications of its deuteration. The primary mechanisms of SBC include the inhibition of the neutral amino acid transporter ASCT2 and, in plants, the disruption of the sulfur assimilation pathway through the inhibition of O-acetylserine(thiol) lyase (OAS-TL).

Core Mechanisms of Action

Inhibition of the Neutral Amino Acid Transporter ASCT2

S-Benzyl-cysteine acts as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a sodium-dependent transporter for neutral amino acids such as glutamine, alanine, serine, and cysteine. It plays a crucial role in cellular amino acid homeostasis and is often overexpressed in various cancers to meet the high metabolic demands of tumor cells.

By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-cysteine blocks the uptake of essential amino acids, thereby disrupting cancer cell metabolism and growth.[1] The inhibition of ASCT2 by benzylcysteine has been shown to be competitive, with an apparent Ki of 780 μM.[1]

Inhibition of O-acetylserine(thiol) lyase (OAS-TL) in Plants

In the context of plant biology, S-Benzyl-L-cysteine is a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway.[2][3] This pathway is essential for the synthesis of L-cysteine, a precursor for numerous sulfur-containing compounds vital for plant growth and development, including proteins, coenzymes, and prosthetic groups like iron-sulfur (Fe-S) centers.[2][3]

The inhibition of OAS-TL by SBC leads to a cascade of downstream effects:

-

Reduced L-cysteine Biosynthesis: The primary consequence is the disruption of L-cysteine production.[3]

-

Impaired Photosynthesis: The lack of essential sulfur-containing compounds, such as Fe-S centers and components of the photosynthetic electron transport chain (e.g., cytochrome b6f complex and ferredoxin), leads to diminished photosynthetic capacity.[2][3] This is reflected in reduced CO2 assimilation, electron transport rates, and overall photosynthetic efficiency.[2][4]

-

Increased Oxidative Stress: The disruption of the photosynthetic electron transport chain results in an overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][3][4]

-

Stunted Growth: The combination of nutrient deficiency and oxidative stress ultimately leads to significant reductions in plant growth.[2][3]

The Role of Deuteration: this compound

The introduction of deuterium at the 2, 3, and 3 positions of S-Benzyl-DL-cysteine is a common strategy in drug development and metabolic research.[1][5] Deuterium is a stable, non-radioactive isotope of hydrogen. The key impact of deuteration lies in the "kinetic isotope effect," where the increased mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.

-

Altered Pharmacokinetics: Deuteration can slow down the rate of metabolic processes, potentially leading to a longer plasma half-life, reduced clearance, and increased overall drug exposure.[5]

-

Metabolic Profiling: this compound serves as an excellent internal standard in mass spectrometry-based assays for quantifying the non-deuterated drug in biological samples.[1] Its distinct mass allows for clear differentiation from the endogenous or administered compound.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of S-Benzyl-cysteine.

| Parameter | Value | Organism/System | Reference |

| ASCT2 Inhibition | |||

| Apparent Inhibition Constant (Ki) | 780 μM | Not specified | [1] |

| Photosynthesis Inhibition in Ipomoea grandifolia (at 1.0 mM SBC) | |||

| Light-Saturated Net Photosynthetic Rate (PNmax) | 24% decrease | Ipomoea grandifolia | [3][4] |

| Light-Saturation Point (LSP) | 22% decrease | Ipomoea grandifolia | [3][4] |

| Maximum Carboxylation Rate of Rubisco (Vcmax) | 23% decrease | Ipomoea grandifolia | [3][4] |

| Electron Transport Rate (J) | 19% decrease | Ipomoea grandifolia | [3][4] |

| Triose Phosphate Utilization (TPU) | 20% decrease | Ipomoea grandifolia | [3][4] |

| Oxidative Stress in Ipomoea grandifolia Roots | |||

| Malondialdehyde | 30% increase | Ipomoea grandifolia | [3] |

| Reactive Oxygen Species | 55% increase | Ipomoea grandifolia | [3] |

| Conjugated Dienes | 61% increase | Ipomoea grandifolia | [3] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, a general outline of the methodologies used to obtain the quantitative data is provided below.

ASCT2 Inhibition Assay

A common method to determine the inhibition constant (Ki) for a competitive inhibitor of a transporter like ASCT2 involves measuring the uptake of a radiolabeled substrate (e.g., [3H]-glutamine) in cells expressing the transporter, in the presence of varying concentrations of the inhibitor (S-Benzyl-cysteine). The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Photosynthesis Measurements in Plants

The impact of S-Benzyl-cysteine on photosynthesis in plants like Ipomoea grandifolia is typically assessed using gas exchange and chlorophyll fluorescence techniques.

-

Gas Exchange Analysis: An infrared gas analyzer (IRGA) system is used to measure CO2 assimilation rates, stomatal conductance, and intercellular CO2 concentrations under controlled light, CO2, and humidity conditions. Light and CO2 response curves are generated to determine parameters like PNmax, LSP, Vcmax, J, and TPU.

-

Chlorophyll a Fluorescence: A pulse-amplitude modulated (PAM) fluorometer is used to measure various chlorophyll fluorescence parameters, which provide insights into the efficiency of photosystem II (PSII) photochemistry and electron transport.

Oxidative Stress Biomarker Assays

The levels of oxidative stress markers in plant tissues are quantified using spectrophotometric methods.

-

Malondialdehyde (MDA) Assay: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA, a product of lipid peroxidation.

-

Reactive Oxygen Species (ROS) Measurement: Specific fluorescent probes (e.g., H2DCF-DA) are used to quantify total ROS levels.

-

Conjugated Dienes Assay: The formation of conjugated dienes, another indicator of lipid peroxidation, is measured by spectrophotometry at a specific wavelength.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Competitive inhibition of the ASCT2 transporter by S-Benzyl-cysteine.

Caption: Inhibition of the plant sulfur assimilation pathway by S-Benzyl-cysteine.

Caption: Downstream effects of S-Benzyl-cysteine on plant photosynthesis and growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

S-Benzyl-DL-cysteine: A Technical Guide to its Function as an ASCT2 Inhibitor for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-DL-cysteine (SBC) has emerged as a significant tool in cancer research, primarily for its role as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a sodium-dependent transporter for neutral amino acids and is notably overexpressed in a wide array of cancers. It plays a crucial role in supplying cancer cells with essential amino acids, particularly glutamine, which fuels their rapid proliferation and survival. By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-DL-cysteine effectively blocks glutamine uptake, leading to cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of S-Benzyl-DL-cysteine, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism of action.

Data Presentation

The inhibitory effects of S-Benzyl-DL-cysteine have been quantified across various cancer cell lines and experimental setups. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Constant of S-Benzyl-DL-cysteine against ASCT2

| Compound | Parameter | Value | Notes |

| S-Benzyl-DL-cysteine | Apparent Ki | 780 μM | Competitive inhibition mechanism. |

Table 2: Effects of S-Benzyl-DL-cysteine on Human Gastric Cancer SGC-7901 Cells

| Assay | Concentration | Incubation Time | Result |

| Cell Survival (MTT Assay) | 100 µg/mL | 24 h | ~40% inhibition |

| 100 µg/mL | 48 h | ~60% inhibition | |

| 100 µg/mL | 72 h | ~75% inhibition | |

| Cell Cycle Analysis | 100 µg/mL | 48 h | G2/M phase arrest |

| Apoptosis Induction | 100 µg/mL | 48 h | Significant increase in apoptotic cells |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to characterize the effects of S-Benzyl-DL-cysteine.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on human gastric cancer SGC-7901 cells.[1]

-

Cell Seeding: Plate SGC-7901 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of S-Benzyl-DL-cysteine (e.g., 0, 25, 50, 100, 200 µg/mL) for 24, 48, and 72 hours.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Agitate the plates for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Hoechst 33258 Staining)

This protocol is designed to visualize the nuclear morphology of apoptotic cells.[1]

-

Cell Culture and Treatment: Grow SGC-7901 cells on sterile glass coverslips in 6-well plates. Treat the cells with the desired concentration of S-Benzyl-DL-cysteine for 48 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

-

Staining: Wash the cells again with PBS and stain with Hoechst 33258 (10 µg/mL) for 10 minutes in the dark.

-

Visualization: Wash the cells with PBS to remove excess stain and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with S-Benzyl-DL-cysteine.[1]

-

Cell Treatment and Harvesting: Treat SGC-7901 cells with S-Benzyl-DL-cysteine for 48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Western Blot Analysis

This protocol is for the detection of protein expression levels related to apoptosis and cell cycle regulation.[1]

-

Protein Extraction: Treat cells with S-Benzyl-DL-cysteine, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspase-3, caspase-9) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of S-Benzyl-DL-cysteine.

References

Isotopic Enrichment of S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of S-Benzyl-DL-cysteine, specifically focusing on the synthesis of S-Benzyl-DL-cysteine-2,3,3-D3. This deuterated analog is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, have become indispensable in modern drug discovery and development. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to changes in its metabolic profile and pharmacokinetic properties.[1] this compound is a stable isotope-labeled version of S-benzyl-cysteine, a derivative of the amino acid cysteine where the thiol proton is replaced by a benzyl group. The specific labeling at the α and β positions of the cysteine backbone allows for precise tracking and quantification in complex biological matrices.

This guide details a reconstructed experimental protocol for the chemical synthesis of this compound, based on established methods for deuteration and S-alkylation of cysteine derivatives. Quantitative data from commercial suppliers is also presented to provide benchmarks for isotopic purity.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be achieved through a multi-step chemical process. The overall workflow involves the introduction of deuterium at the β-position, followed by the introduction of the S-benzyl group, and finally, deuteration at the α-position.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a reconstructed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the synthetic strategy reported by Upson and Hruby (1976) and incorporates general methodologies for analogous chemical transformations.

Materials and Reagents:

-

Diethyl α-acetamidomalonate

-

[2H2]Methylene diacetate (or paraformaldehyde-d2 and acetic anhydride)

-

Dimethylamine

-

Methyl iodide

-

Sodium metal

-

Benzyl mercaptan

-

Deuterium chloride (DCl) in D2O

-

Anhydrous solvents (e.g., ethanol, diethyl ether)

Step 1: Synthesis of Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide (Mannich Reaction)

-

Preparation of the Mannich reagent: In a cooled, stirred reaction vessel, slowly add [2H2]methylene diacetate to a solution of dimethylamine in a suitable anhydrous solvent.

-

Reaction with malonate: To this mixture, add diethyl α-acetamidomalonate. The reaction is typically stirred at room temperature for several hours to ensure complete formation of the Mannich base.

-

Quaternization: The resulting diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate is then treated with methyl iodide to form the corresponding methiodide salt. The product is typically isolated by precipitation and filtration.

Step 2: Synthesis of Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate

-

Preparation of sodium benzylmercaptide: In a separate flask, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to form sodium ethoxide. To this solution, add benzyl mercaptan to generate sodium benzylmercaptide.

-

Nucleophilic substitution: The diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide from Step 1 is then added to the solution of sodium benzylmercaptide. The mixture is heated to reflux for several hours to facilitate the nucleophilic substitution.

-

Work-up and purification: After cooling, the reaction mixture is worked up by removing the solvent, partitioning between water and an organic solvent (e.g., diethyl ether), and drying the organic layer. The crude product can be purified by column chromatography.

Step 3: Hydrolysis and α-Deuteration to this compound

-

Acid hydrolysis: The purified diethyl α-acetamido-α-benzylthio[2H2]methylmalonate is subjected to acid hydrolysis using a solution of deuterium chloride (DCl) in heavy water (D2O). This step serves to both hydrolyze the ester and acetamido groups and to exchange the α-proton for a deuteron. The reaction mixture is typically heated at reflux for an extended period.

-

Isolation and purification: The resulting solution is cooled, and the pH is adjusted to the isoelectric point of cysteine (around 5-6) to precipitate the product. The crude this compound is then collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative parameters for commercially available this compound. This data serves as a benchmark for the expected outcome of the synthesis.

| Parameter | Value | Source |

| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |

| Chemical Formula | C₁₀H₁₀D₃NO₂S | MedChemExpress |

| Molecular Weight | 214.30 g/mol | CDN Isotopes |

| CAS Number | 51494-04-3 | CDN Isotopes |

| Appearance | White to off-white solid | MedChemExpress |

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of chemical transformations designed to introduce the isotopic labels and the desired functional groups in a controlled manner.

References

In-Depth Technical Guide to the Safety of S-Benzyl-DL-cysteine-2,3,3-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated analogue of S-Benzyl-cysteine. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide combines information from suppliers of this compound with data from the well-characterized non-deuterated S-Benzyl-L-cysteine. Deuterium labeling is not expected to significantly alter the fundamental chemical hazards of the molecule.

Chemical and Physical Properties

This compound is a stable isotope-labeled amino acid derivative. Its physical and chemical properties are summarized in the table below, with data for the non-deuterated form provided for comparison.

| Property | This compound | S-Benzyl-L-cysteine |

| Molecular Formula | C₁₀H₁₀D₃NO₂S | C₁₀H₁₃NO₂S |

| Molecular Weight | 214.30 g/mol [1][2] | 211.28 g/mol [3] |

| CAS Number | 51494-04-3[1][2] | 3054-01-1[3] |

| Appearance | Solid, powder[4] | White to off-white powder[3] |

| Melting Point | Not available | 209 - 214 °C (decomposes)[4] |

| Solubility | Not available | Soluble in 1 M NaOH |

| Odor | Odorless[4] | Odorless[4] |

Hazard Identification and Toxicology Summary

Based on the information for the non-deuterated form, S-Benzyl-L-cysteine is not classified as a hazardous substance.[5] However, as with any chemical compound, it should be handled with care in a laboratory setting. The deuterated form, this compound, is also classified as non-hazardous for transport.[1][2]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it in accordance with good industrial hygiene and safety practices.

| Hazard Category | Information |

| Acute Toxicity | No data available for the deuterated compound. The non-deuterated form is not classified as acutely toxic. |

| Skin Corrosion/Irritation | Not expected to be a skin irritant. |

| Serious Eye Damage/Irritation | Not expected to cause serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No ingredient of the non-deuterated product is listed as a carcinogen by IARC, NTP, or OSHA. |

| Reproductive Toxicity | No data available. |

Handling, Storage, and Personal Protection

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wash hands thoroughly after handling.[6] |

| Storage | Store at room temperature in a dry and well-ventilated place.[1][2] Keep container tightly closed. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields.[6] - Skin Protection: Wear protective gloves. The type of glove should be selected based on the specific application and duration of use. - Respiratory Protection: A dust mask (type N95 or equivalent) is recommended when handling the powder. |

First Aid and Emergency Procedures

In case of exposure, the following first aid measures are recommended based on the data for S-Benzyl-L-cysteine.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), sulfur oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6]

Biological Context: Inhibition of the ASCT2 Transporter

S-Benzyl-cysteine is a known inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[7] ASCT2 is a sodium-dependent amino acid transporter that plays a critical role in cellular glutamine uptake.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. S-ベンジル-L-システイン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. medchemexpress.com [medchemexpress.com]

S-Benzyl-DL-cysteine-2,3,3-D3 supplier and pricing

An In-Depth Technical Guide to S-Benzyl-DL-cysteine-2,3,3-D3 for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize such compounds for quantitative analysis and as research tools. The following sections detail its suppliers and pricing, relevant experimental protocols, and key biological pathways.

Supplier and Pricing Information

This compound is a specialized chemical available from a limited number of suppliers. The pricing and availability are summarized below for easy comparison.

| Supplier | Product Code | Package Size | Price (USD) | Price (CAD) | Availability |

| C/D/N Isotopes [1][2] | D-5574 | 0.05 g | $205.00 | $277.00 | In Stock |

| 0.1 g | $331.00 | $447.00 | In Stock | ||

| MedChemExpress (MCE) [3][4] | HY-144354S | Not specified | Price on request | Price on request | In Stock |

| Fisher Scientific [5] | 30322255 | 0.05 g / 0.1 g | Price on request | Price on request | Available |

| Gentaur (peptidequotes) [6] | Not specified | 10 mg | Price on request | Price on request | Available |

Compound Specifications:

-

Synonyms: 3-(Benzylthio)-DL-alanine-2,3,3-d3, H-DL-Cys(Bzl)-OH-d3[1]

-

CAS Number: 51494-04-3[1]

-

Molecular Formula: C₁₀H₁₀D₃NO₂S[4]

-

Molecular Weight: 214.30 g/mol [1]

-

Isotopic Enrichment: ≥98 atom % D[1]

-

Storage: Store at room temperature.[1]

Experimental Protocols

This section provides detailed methodologies for the primary application of this compound as an internal standard and a representative synthesis route.

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification

Objective: To accurately quantify the unlabeled S-Benzyl-DL-cysteine or a related analyte in a biological matrix (e.g., plasma, tissue homogenate) using a stable isotope dilution method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of S-Benzyl-DL-cysteine (the analyte to be measured) in a suitable solvent (e.g., methanol).

-

Prepare a separate 1 mg/mL stock solution of the internal standard (IS), this compound, in the same solvent.

-

-

Preparation of Calibration Curve Standards:

-

Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard with a fixed concentration of the IS (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Add the fixed concentration of the IS to each sample.

-

Perform a protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase starting condition (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., C18).

-

Develop a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the IS.

-

Analyte (S-Benzyl-DL-cysteine): Q1/Q3 transition to be determined empirically.

-

Internal Standard (this compound): Q1 mass will be +3 Da compared to the analyte. The product ion may be the same or different, to be determined empirically.

-

-

Analyze the samples using the developed LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Representative Synthesis of S-Benzyl-DL-cysteine

Objective: This protocol provides a general, representative method for the synthesis of S-Benzyl-DL-cysteine, upon which the synthesis of the deuterated analog is based. The deuterated version would require starting with a deuterated cysteine precursor.

Methodology:

-

Reaction Setup:

-

Dissolve DL-cysteine in a suitable aqueous base, such as 2 M sodium hydroxide (NaOH), in a round-bottom flask equipped with a magnetic stirrer. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Cool the solution in an ice bath to 0-5°C.

-

-

S-Alkylation:

-

While stirring vigorously, add benzyl bromide (or benzyl chloride) dropwise to the cooled cysteine solution. The benzylating agent should be added slowly to control the reaction temperature.

-

Allow the reaction mixture to stir and slowly warm to room temperature. Continue stirring for 12-24 hours.

-

-

Precipitation and Isolation:

-

Monitor the reaction for the formation of a white precipitate (the product).

-

Once the reaction is complete, adjust the pH of the solution to approximately 5-6 using a suitable acid (e.g., acetic acid or dilute HCl). This will protonate the carboxyl group and further encourage precipitation.

-

Collect the white solid product by vacuum filtration.

-

-

Purification:

-

Wash the collected solid with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove unreacted benzyl bromide and other organic impurities.

-

For higher purity, the product can be recrystallized from a hot water/ethanol mixture.

-

-

Drying and Characterization:

-

Dry the purified S-Benzyl-DL-cysteine under vacuum.

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualizations: Workflows and Biological Pathways

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway involving the target of the non-labeled parent compound.

Caption: Experimental workflow for LC-MS/MS quantification using a stable isotope-labeled internal standard.

The unlabeled parent compound, S-Benzyl-cysteine, is an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a membrane protein crucial for amino acid homeostasis in certain cells, particularly cancer cells.

Caption: Competitive inhibition of the ASCT2 amino acid transporter by S-Benzyl-cysteine.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. This compound, CDN 0.1 g | Buy Online | CDN | Fisher Scientific [fishersci.fr]

- 6. This compound 10mg | peptidequotes [peptidequotes.com]

Methodological & Application

Application Note: Quantification of S-Benzyl-L-cysteine in Human Plasma and Urine using S-Benzyl-DL-cysteine-2,3,3-D3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Benzyl-L-cysteine is a derivative of the amino acid cysteine and a potential biomarker for exposure to toluene, a widely used industrial solvent. Accurate and sensitive quantification of S-Benzyl-L-cysteine in biological matrices is crucial for toxicological studies and occupational health monitoring. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of S-Benzyl-L-cysteine in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, S-Benzyl-DL-cysteine-2,3,3-D3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] Stable isotope-labeled internal standards are the preferred choice for quantitative bioanalysis using LC-MS/MS as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and have similar extraction efficiencies.[1][2]

Principle

The method involves the addition of the internal standard, this compound, to the biological samples, followed by a simple sample preparation procedure to remove proteins and other interferences. The analyte and internal standard are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

-

Analytes: S-Benzyl-L-cysteine

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Chemicals: Ammonium acetate

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (for urine), 96-well protein precipitation plates (for plasma)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh S-Benzyl-L-cysteine and this compound and dissolve in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the S-Benzyl-L-cysteine stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

Human Plasma:

-

To 100 µL of plasma in a 96-well protein precipitation plate, add 10 µL of the internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate and inject a portion into the LC-MS/MS system.